8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Scientific Research Applications
Antiviral and Antihypertensive Properties
Research on derivatives of polymethylenehypoxanthines, closely related to the compound , indicates potential antiviral and antihypertensive activities. For instance, the condensation of diethylacetal of dimethylformamide with related imidazoles yielded derivatives of 7,8-polymethylenehypoxanthines, precursors to other purines used in antiviral and antihypertensive studies (Nilov et al., 1995).
Binding to Thymidine Kinase
The compound's close relative, a purine derivative with an acyclic sugar analog, demonstrated interesting binding properties with herpes simplex virus thymidine kinase (HSV1 TK). This suggests potential applications in studying viral interactions and possibly in designing antiviral drugs (Czaplicki et al., 1996).
Synthesis and Antiviral Activity
The first chemical synthesis of certain imidazo[1,2-a]-s-triazine derivatives, analogous to the compound , provided insights into the synthesis process and demonstrated moderate activity against rhinoviruses (Kim et al., 1978).
Catalytic Activity in Epoxy Resin Curing
Imidazole derivatives, which share structural similarities with the compound, have been found to exhibit high catalytic activity in curing epoxy resins. This suggests possible applications in materials science, particularly in the development of resins with enhanced physical and chemical properties (Farkas & Strohm, 1968).
Properties
IUPAC Name |
6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-14-4-6-16(7-5-14)13-26-19(28)17-18(23(3)21(26)29)22-20-24(8-10-30-11-9-27)15(2)12-25(17)20/h4-7,12,27H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELWNRVWCVZHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCOCCO)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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